Aquatreat dnm-30

Description

Aquatreat DNM-30 is a pesticide formulation containing Disodium Ethylenebisdithiocarbamate (Nabam) as its active ingredient. Key properties include:

- Physical State: Pale yellow to amber-yellow solid.

- Solubility: Highly water-soluble (200,000 mg/L at 25°C).

- Toxicity:

- Applications: Used in water treatment and agricultural systems to control microbial growth and fungal pathogens. It is listed among products like AMA-9, AMA-30, Aquatreat DNM-9, and DNM-80, suggesting a graded series based on concentration or formulation .

Properties

CAS No. |

82795-38-8 |

|---|---|

Molecular Formula |

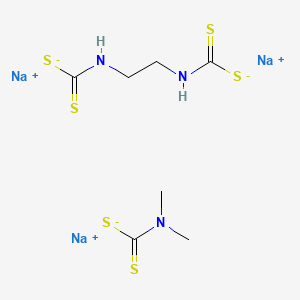

C7H12N3Na3S6 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

trisodium;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.C3H7NS2.3Na/c7-3(8)5-1-2-6-4(9)10;1-4(2)3(5)6;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);1-2H3,(H,5,6);;;/q;;3*+1/p-3 |

InChI Key |

OFRJSIFMJSYFBV-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+].[Na+] |

Other CAS No. |

82795-38-8 |

Synonyms |

Aquatreat DNM 30 Aquatreat DNM-30 Carbamodithioic acid, dimethyl-, sodium salt, mixt. with disodium 1,2-ethanediylbis(carbamodithioate) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Aquatreat Products

The Aquatreat product line includes diverse formulations for water treatment, but DNM-30 is distinct in its biocidal focus. For example:

- Aquatreat AR 602N: A sodium polyacrylate antiscalant designed for boiler and cooling tower systems.

- Aquatreat AR 888 : A calcium carbonate inhibitor optimized for high Langelier Saturation Index (LSI) conditions. It outperforms maleic acid homopolymers in toxicity (low mammalian toxicity), sulfate scale inhibition, and formulation simplicity .

| Parameter | Aquatreat DNM-30 | Aquatreat AR 602N | Aquatreat AR 888 |

|---|---|---|---|

| Primary Function | Biocide (fungicide) | Antiscalant/dispersant | Calcium carbonate inhibition |

| Active Ingredient | Nabam | Sodium polyacrylate | Proprietary copolymer |

| Toxicity (LD50) | 395 mg/kg (rat oral) | Not specified | Extremely low toxicity |

| Key Application | Microbial control | Scale prevention | High-LSI scale control |

Comparison with Ethylenebisdithiocarbamate (EBDC) Derivatives

Nabam belongs to the EBDC class of fungicides, which includes Mancozeb and Zineb . While direct data on these compounds is absent in the provided evidence, general class comparisons can be inferred:

- This limits its use compared to more stable EBDCs like Mancozeb.

- Regulatory Status : Many EBDCs face restrictions due to ETU formation, but Nabam’s high solubility and acute toxicity (e.g., rat oral LD50 of 395 mg/kg vs. Mancozeb’s >5,000 mg/kg) may further constrain its applications .

Research Findings and Performance Metrics

- Environmental Impact : Nabam’s acute toxicity necessitates careful handling, contrasting with lower-toxicity alternatives like Aquatreat AR 888, which is marketed as environmentally safer .

Limitations and Data Gaps

The provided evidence lacks detailed comparative studies between DNM-30 and other EBDC-based fungicides. Key unknowns include:

- Long-term ecotoxicological profiles.

- Performance under varying pH and temperature conditions.

- Cost-effectiveness relative to newer biocides.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Aquatreat DNM-30 that influence its antiscalant efficacy in controlled laboratory settings?

- Methodological Answer : Characterize intrinsic viscosity (0.09–0.13 dl/g in 0.2N NaCl at 25°C), pH (7–8), and solid content (44–46%) using rheometry, titration, and gravimetric analysis. Monitor viscosity changes under shear stress (500–1500 cps at 20 rpm) to assess stability .

- Experimental Design : Conduct triplicate measurements under standardized conditions (e.g., ASTM D2196 for viscosity) to ensure reproducibility. Compare results with manufacturer specifications to validate methodology .

Q. How can researchers design experiments to evaluate the long-term stability of this compound under varying temperature and pH conditions?

- Methodological Answer : Use accelerated aging protocols (e.g., 40–80°C for 30 days) with periodic sampling. Measure changes in viscosity, pH, and antiscalant activity via turbidimetric assays (e.g., CaCO₃ inhibition tests). Include control groups with untreated water to establish baseline scaling rates .

- Data Analysis : Apply Arrhenius kinetics to extrapolate degradation rates. Use ANOVA to assess significance of temperature/pH effects on stability .

Q. What standardized protocols exist for quantifying this compound’s inhibition efficiency against calcium sulfate or carbonate scales?

- Methodological Answer : Follow NACE TM0374-2007 or ASTM D511 for static scale inhibition tests. Prepare synthetic brine solutions (e.g., 2000 ppm Ca²⁺, 4000 ppm HCO₃⁻) and introduce this compound at 5–10 ppm. Monitor scale formation via ICP-OES or SEM-EDS .

- Quality Control : Validate results against commercial antiscalants (e.g., polyacrylic acid derivatives) to benchmark performance .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data for this compound across different water matrices (e.g., high vs. low ionic strength)?

- Methodological Answer : Perform factorial experiments to isolate variables (ionic strength, hardness, organic content). Use multivariate regression to identify dominant factors affecting efficacy. Cross-reference with spectroscopic data (FTIR, XRD) to correlate scale morphology with inhibition mechanisms .

- Case Study : Replicate conflicting studies under identical conditions to identify methodological discrepancies (e.g., dosing intervals, mixing protocols) .

Q. What strategies optimize this compound’s synergistic effects with other water treatment agents (e.g., biocides, corrosion inhibitors) without compromising performance?

- Methodological Answer : Design a fractional factorial experiment to test binary/ternary combinations. Measure antiscalant activity, corrosion rates (ASTM G31), and microbial growth (ATP bioluminescence). Use response surface methodology (RSM) to model interactions .

- Risk Mitigation : Pre-screen for chemical incompatibilities via zeta potential measurements and turbidity tests to avoid precipitation .

Q. How can advanced modeling techniques (e.g., molecular dynamics) predict this compound’s binding affinity to scale-forming ions under dynamic flow conditions?

- Methodological Answer : Simulate polymer-ion interactions using software like GROMACS or Materials Studio. Validate predictions with quartz crystal microbalance (QCM) experiments to quantify adsorption kinetics .

- Data Integration : Correlate simulation results with bench-scale flow-loop tests (e.g., NORSOK M-506) to refine model accuracy .

Q. What experimental frameworks are recommended for assessing this compound’s environmental impact, including biodegradability and toxicity to aquatic organisms?

- Methodological Answer : Conduct OECD 301B biodegradation tests (28-day aerobic conditions) and acute toxicity assays (e.g., Daphnia magna LC₅₀). Compare degradation byproducts via LC-MS/MS and assess bioaccumulation potential .

- Ethical Considerations : Adhere to institutional guidelines for ecotoxicological studies, including negative controls and blinded data analysis .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., inhibition efficiency at varying dosages) and processed results (normalized to baseline scaling rates). Use footnotes to define abbreviations (e.g., ICP-OES: Inductively Coupled Plasma Optical Emission Spectroscopy) .

- Figures : Plot dose-response curves with error bars (standard deviation from triplicates). Annotate SEM images to highlight scale inhibition patterns .

- Supplementary Materials : Archive large datasets (e.g., FTIR spectra, simulation parameters) in open-access repositories with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.